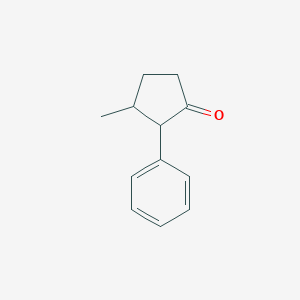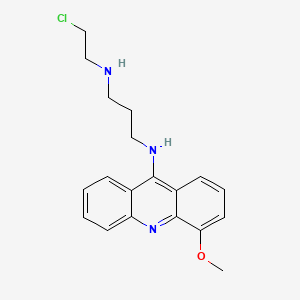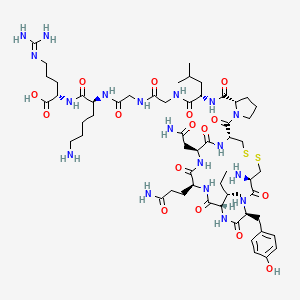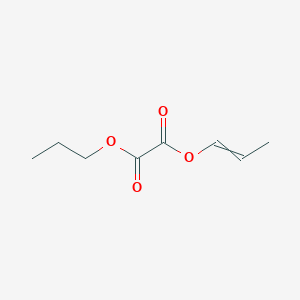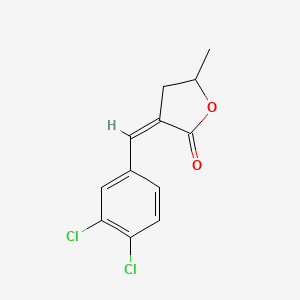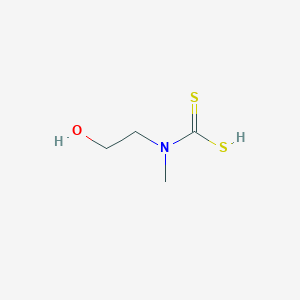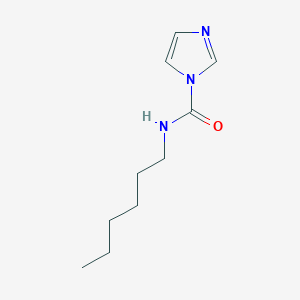![molecular formula C28H40OS B14351472 S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate CAS No. 90336-53-1](/img/structure/B14351472.png)
S-Decyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a decyl group and a pentyl group attached to a biphenyl core, with a carbothioate functional group. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Decyl and Pentyl Groups: The decyl and pentyl groups can be introduced through alkylation reactions.
Formation of Carbothioate Group: The carbothioate group can be introduced through a thiocarbonylation reaction, where a thiocarbonyl compound reacts with the biphenyl derivative under suitable conditions.
Industrial Production Methods: Industrial production of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate may involve large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where substituents can be introduced at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials .
Medicine: In medicinal chemistry, biphenyl derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties .
Mecanismo De Acción
The mechanism of action of S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate involves its interaction with molecular targets, such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the carbothioate group can form covalent bonds with nucleophilic sites . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Comparison: S-Decyl 4’-pentyl[1,1’-biphenyl]-4-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. The decyl and pentyl groups also contribute to its unique physicochemical properties, such as solubility and hydrophobicity .
Propiedades
Número CAS |
90336-53-1 |
|---|---|
Fórmula molecular |
C28H40OS |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
S-decyl 4-(4-pentylphenyl)benzenecarbothioate |
InChI |
InChI=1S/C28H40OS/c1-3-5-7-8-9-10-11-13-23-30-28(29)27-21-19-26(20-22-27)25-17-15-24(16-18-25)14-12-6-4-2/h15-22H,3-14,23H2,1-2H3 |
Clave InChI |
CWBMMYIVWNAYTK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Methyl-7H-furo[3,2-g][1]benzopyran-7-thione](/img/structure/B14351402.png)
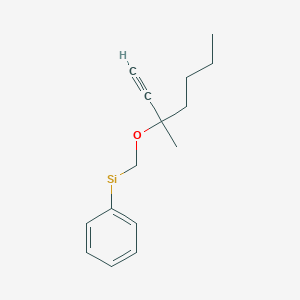
![Ethyl 5,6-bis{[(methylcarbamoyl)oxy]methyl}-3-phenyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14351411.png)
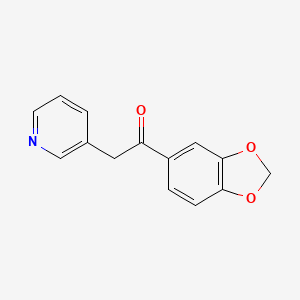
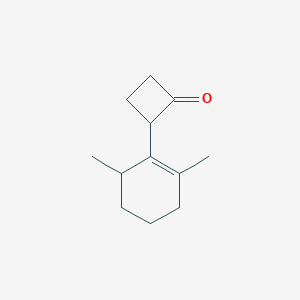
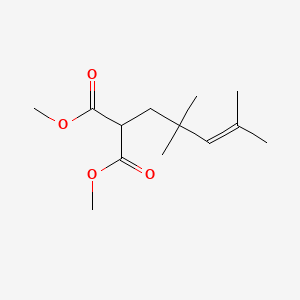
![(8R,9R,10S,13R,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,4'-[1,3,2]dioxaphospholane]](/img/structure/B14351440.png)
